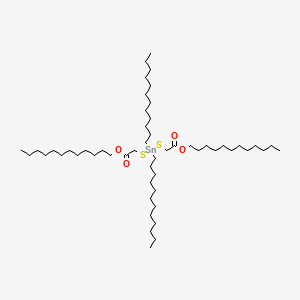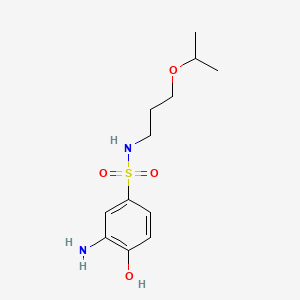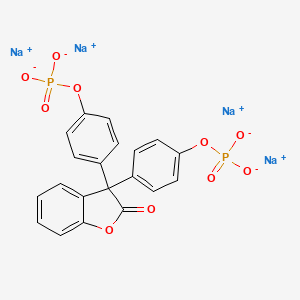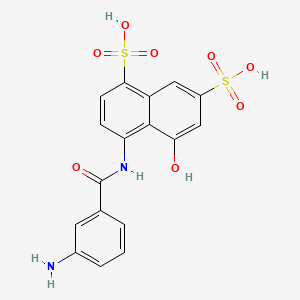
1-Isothiocyanato-4-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-4-methylpentane, also known as 4-methylpentyl isothiocyanate, is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group, which has the general formula RN=C=S. This compound has been detected in certain root vegetables and is considered a potential biomarker for the consumption of these foods .
Métodos De Preparación
1-Isothiocyanato-4-methylpentane can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. This process can be carried out under aqueous conditions using cyanuric acid as the desulfurylation reagent . Another method involves the reaction of amines with phenyl isothiocyanate under mild conditions, which offers advantages such as low toxicity, low cost, and high yield .
Análisis De Reacciones Químicas
1-Isothiocyanato-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and catalysts such as dimethylaminopyridine (DMAP). The major products formed from these reactions are typically thioureas and other sulfur-containing compounds .
Aplicaciones Científicas De Investigación
1-Isothiocyanato-4-methylpentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology and Medicine: Naturally occurring isothiocyanates, including this compound, have been studied for their potential cancer chemopreventive properties.
Mecanismo De Acción
The mechanism of action of 1-isothiocyanato-4-methylpentane involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. This interaction can result in the induction of detoxification enzymes, which help in the elimination of carcinogens and other harmful substances from the body .
Comparación Con Compuestos Similares
1-Isothiocyanato-4-methylpentane can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and potential antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer properties and found in various cruciferous vegetables.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .
Propiedades
Número CAS |
17608-07-0 |
|---|---|
Fórmula molecular |
C7H13NS |
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
1-isothiocyanato-4-methylpentane |
InChI |
InChI=1S/C7H13NS/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3 |
Clave InChI |
CZWUENKYXFGDIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

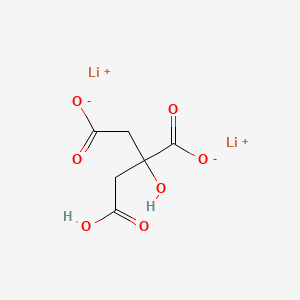
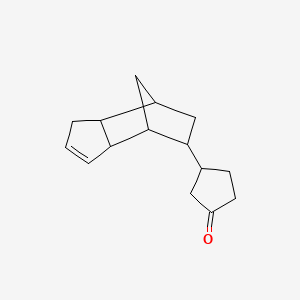
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
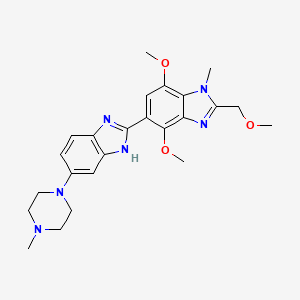
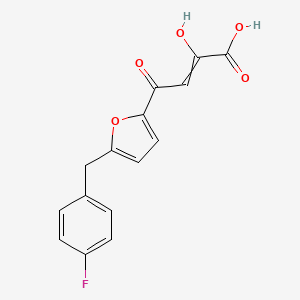
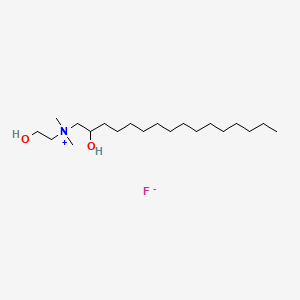
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
